5-Chloroisochromane-6-carbonitrile
Description
5-Chloroisochromane-6-carbonitrile is a bicyclic organic compound featuring an isochromane core (benzene fused to a dihydrofuran ring) with a chlorine substituent at position 5 and a carbonitrile group at position 5.
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-chloro-3,4-dihydro-1H-isochromene-6-carbonitrile |
InChI |
InChI=1S/C10H8ClNO/c11-10-7(5-12)1-2-8-6-13-4-3-9(8)10/h1-2H,3-4,6H2 |
InChI Key |
JRZOGXNDBYCCBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structural Variations
Isochromane vs. Xantheno-Thiazole Systems
The compound 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile (–2) shares a fused bicyclic system with the target compound but incorporates a thiazole ring and a ketone group. This structure exhibits notable anticancer activity, attributed to its ability to intercalate DNA or inhibit kinases .
Isochromane vs. Pyridine/Pyrazine Derivatives
- 6-Chloro-5-methoxy-3-pyridinecarbonitrile (): The pyridine ring’s aromatic nitrogen enhances basicity, while the methoxy group increases electron density. This compound is used in pharmaceutical intermediates, leveraging its polarity for solubility in polar solvents .
- 5-Chloro-6-methyl-2-pyrazinecarbonitrile (): The pyrazine core’s dual nitrogen atoms facilitate hydrogen bonding, making it a candidate for coordination chemistry. Its methyl group adds steric bulk, which could hinder π-π stacking compared to the planar isochromane system .
Isochromane vs. Indazole/Thiazole Derivatives
- 6-Chloro-1H-indazole-5-carbonitrile (): The indazole moiety’s dual nitrogen atoms enable tautomerism, enhancing binding to biological targets like kinases. It is marketed as a biochemical reagent, highlighting its utility in enzyme inhibition studies .
- 2-Chlorothiazole-5-carbonitrile (): The thiazole ring’s sulfur atom contributes to electrophilic reactivity, often exploited in agrochemicals. However, thiazoles are prone to metabolic oxidation, a limitation absent in the oxygen-containing isochromane .
Isochromane vs. Pyrimidine Derivatives
- 4-Chloro-6-(3-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (): The pyrimidine core’s dual nitrogens and aryl substituents enhance planar stacking in DNA/RNA interactions. The methylthio group increases lipophilicity, contrasting with the isochromane’s fused oxygen ring, which may improve aqueous solubility .
- 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (): This derivative’s molecular weight (185.63 g/mol) and logP are influenced by the methylthio group, suggesting higher membrane permeability than the isochromane analog .
Physicochemical Properties
| Property | 5-Chloroisochromane-6-carbonitrile (Predicted) | 6-Chloro-5-methoxy-3-pyridinecarbonitrile | 6-Chloro-1H-indazole-5-carbonitrile | 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~195.6 | 168.58 | 177.59 | 185.63 |
| logP | ~1.8 (moderate lipophilicity) | 1.2 | 2.1 | 2.5 |
| Solubility | Moderate in DMSO, low in water | High in polar aprotic solvents | Moderate in DMSO | Low in water, high in chloroform |
| Key Functional Groups | Chloro, carbonitrile, fused ether | Chloro, methoxy, carbonitrile | Chloro, carbonitrile, indazole | Chloro, methylthio, carbonitrile |
Notes:
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